(R)-N-Boc-3-氨基-3-苯基丙酸

描述

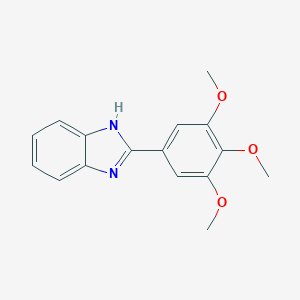

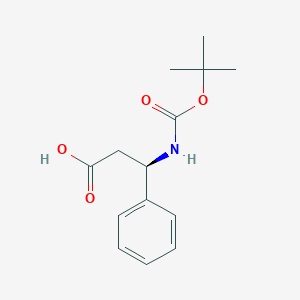

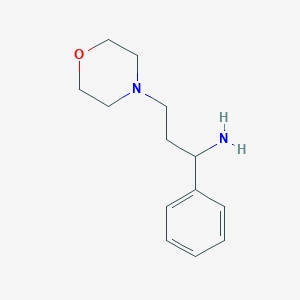

(R)-N-Boc-3-Amino-3-phenylpropanoic acid, also known as Boc-Amp, is a chiral amino acid derivative used in the synthesis of peptides and polypeptides. Boc-Amp is an important building block in the production of peptides and polypeptides, and is widely used in the pharmaceutical industry. Boc-Amp is a versatile molecule that can be used in many different chemical reactions, and it is utilized in a wide variety of scientific research applications.

科学研究应用

α-甲基-β-苯丝氨酸异构体的不对称合成:该化合物用作合成α-甲基-β-苯丝氨酸的对映纯异构体的起始物质,这些是四级α-氨基酸的一种类型。该过程涉及对手性醛的不对称格氏试剂加成,观察到高水平的不对称诱导 (Avenoza等人,2000)。

β-羟基-α-氨基酸的合成:该化合物还参与合成各种β-羟基-α-氨基酸的非对映异构体,通过α-羟基-β-氨基酯。这涉及一系列转化,包括氨基羟化、对映异构化和环氧化开环选择性 (Davies等人,2013)。

3-氟脯氨酸的合成:(R)-N-Boc-3-氨基-3-苯基丙酸用于合成光学纯的N-Boc保护的(2R,3R)-和(2R,3S)-3-氟脯氨酸。这些化合物用作研究氨基酰-脯氨酸肽键的顺反异构化的新型探针 (Demange et al., 2001)。

非对映选择性β, γ-二氨基酸的合成:该化合物对从D-苯丙氨酸高度非对映选择性合成β, γ-二氨基酸至关重要。这种合成涉及将一个羟基取代为一个氨基,然后氧化 (Kano等人,1988)。

3-氨基-3-芳基-2-氧吲哚的催化合成:(R)-N-Boc-3-氨基-3-苯基丙酸用于催化合成手性的3-氨基-3-芳基-2-氧吲哚,这是重要的生物活性化合物。它利用Rh催化的芳基硼酸对N-Boc保护的酮亚胺的加成 (Marques & Burke, 2016)。

胺的N-叔丁氧羰基化:该化合物参与使用H3PW12O40作为高效的杂质和可回收催化剂对胺进行N-叔丁氧羰基化。这个过程是合成用于肽合成的N-Boc保护氨基酸的关键步骤 (Heydari et al., 2007)。

作用机制

The mechanism of action of “®-N-Boc-3-Amino-3-phenylpropanoic acid” would depend on its specific use. As a complex organic compound, it could potentially be used in a variety of applications, each with its own mechanism of action. The search results do not provide specific information on this topic .

安全和危害

The safety and hazards associated with “®-N-Boc-3-Amino-3-phenylpropanoic acid” would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it. The search results do not provide specific information on the safety and hazards of this compound .

未来方向

The future directions for research and development involving “®-N-Boc-3-Amino-3-phenylpropanoic acid” could be diverse, given the wide range of potential applications for complex organic compounds. These could include further studies on its synthesis, properties, and potential uses. The development of therapeutic peptides is one of the hottest topics in pharmaceutical research, and this compound, as a complex organic molecule, could potentially contribute to this field .

属性

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNQFJPZRTURSI-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426539 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161024-80-2 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-6-methoxybenzo[b]thiophene](/img/structure/B64479.png)